molecular formula C11H12N2O2 B169097 Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate CAS No. 133427-00-6

Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate

Cat. No. B169097
M. Wt: 204.22 g/mol
InChI Key: DNOLHJVWJUNVPM-UHFFFAOYSA-N
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Patent
US08404707B2

Procedure details

From 2b (yield: 42%) as an oil; IR (CCl4) 2960, 1499, 1366, 1324 cm−1; 1H NMR (400 MHz, CDCl3) δ 2.36 (s, 3H), 4.96 (s, 2H), 6.64 (t, 1H, J=7 Hz), 7.11 (d, 1H, J=7 Hz), 7.25 (s, 1H), 7.88 (d, 1H, J=7 Hz); 13C NMR (100 MHz, CDCl3) δ 14.0, 60.8, 109.7, 111.9, 121.5, 124.1, 129.2, 142.2, 143.6; MS m/z 162 (M+, 36), 161 (100), 133 (55), 132 (46), 78 (31), 51 (16).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 55 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 46 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 31 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 16 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]2[C:9]([C:10](OCC)=[O:11])=[CH:8][CH:7]=[CH:6][N:5]2[CH:15]=1>C(Cl)(Cl)(Cl)Cl>[OH:11][CH2:10][C:9]1[C:4]2[N:5]([CH:15]=[C:2]([CH3:1])[N:3]=2)[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=C2N(C=CC=C2C(=O)OCC)C1
Step Two
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( 55 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 46 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 31 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 16 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OCC=1C=2N(C=CC1)C=C(N2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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